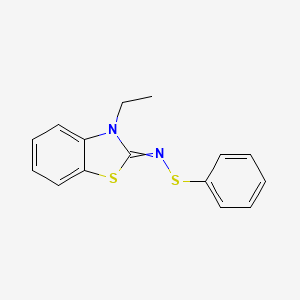![molecular formula C19H17I2N3 B14584592 4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline) CAS No. 61593-09-7](/img/structure/B14584592.png)
4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) is an organic compound that features a complex structure with iodine and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) typically involves the reaction of 4-aminobenzaldehyde with 3-iodoaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenedianiline: Similar structure but lacks iodine atoms.
4,4’-Diaminodiphenylmethane: Another related compound with different functional groups.
Uniqueness
4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) is unique due to the presence of both iodine and amine groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity patterns.
Propriétés
Numéro CAS |
61593-09-7 |
|---|---|
Formule moléculaire |
C19H17I2N3 |
Poids moléculaire |
541.2 g/mol |
Nom IUPAC |
4-[(4-amino-2-iodophenyl)-(4-aminophenyl)methyl]-3-iodoaniline |
InChI |
InChI=1S/C19H17I2N3/c20-17-9-13(23)5-7-15(17)19(11-1-3-12(22)4-2-11)16-8-6-14(24)10-18(16)21/h1-10,19H,22-24H2 |
Clé InChI |
GBBPYRTYDBQVMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)N)I)C3=C(C=C(C=C3)N)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



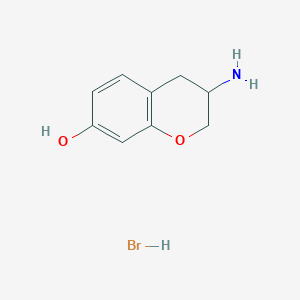
![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)
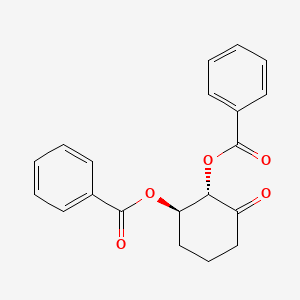
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
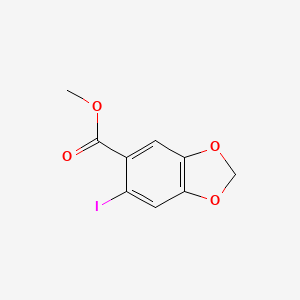
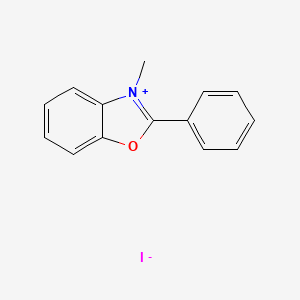
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
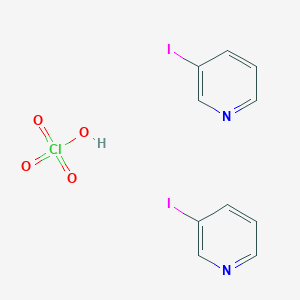
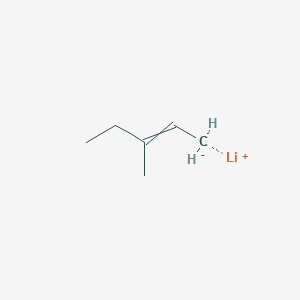
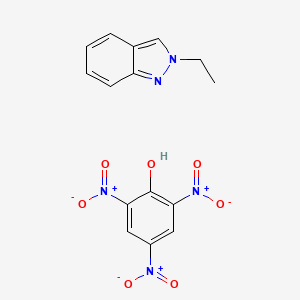
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)

